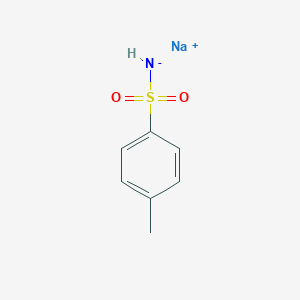

Sodium P-toluenesulfonamide

概要

説明

Sodium P-toluenesulfonamide is an organic compound with the formula CH3C6H4SO3Na . It is a white, water-soluble solid . It is produced by the neutralization of toluenesulfonic acid with sodium hydroxide . It is also a common product from the reactions of sodium-based reagents with toluenesulfonates .

Synthesis Analysis

This compound is synthesized by the neutralization of toluenesulfonic acid with sodium hydroxide . It is also a common product from the reactions of sodium-based reagents with toluenesulfonates .Molecular Structure Analysis

The molecular formula of this compound is C7H7NaO3S . The molecular weight is 194.18 g/mol .Chemical Reactions Analysis

This compound is produced by the neutralization of toluenesulfonic acid with sodium hydroxide . It is also a common product from the reactions of sodium-based reagents with toluenesulfonates . Heating this salt in strong base results in desulfonation, giving, after acid workup, p-cresol .Physical And Chemical Properties Analysis

This compound is a white, water-soluble solid . The molecular weight is 194.18 g/mol . The chemical formula is C7H7NaO3S .科学的研究の応用

Analytical Chemistry Applications : p-TSA has been used in liquid chromatography for the determination of itself and related compounds in various substances. For instance, it has been detected in water as a degradation product of chloramine-T, which is used to control bacterial gill disease in fishes (Dawson & Davis, 1997). Furthermore, it's used in high-performance liquid chromatography for determining toluenesulfonamides and impurities in saccharin and saccharin sodium (Mooser, 1984).

Pharmaceutical and Medical Applications : p-TSA is a degradation product of chloramine-T, an antimicrobial agent used widely in the medical, dental, veterinary, food processing, and agricultural industries. It's been studied for toxicity in various animal models due to its widespread use (Toxicity report series, 2016).

Aquaculture Applications : In aquaculture, p-TSA is studied as a marker residue of chloramine-T, used for treating bacterial gill disease. Its depletion from fish tissues is important for food safety and regulatory compliance (Meinertz et al., 2004).

Material Science Applications : In the field of material science, p-TSA has been incorporated into composite materials for applications like sodium ion battery anodes, demonstrating improved electrochemical performance (Liao et al., 2017).

Environmental Science : p-TSA's behavior and biodegradation, especially in groundwater, have been studied to understand its environmental impact. For instance, it's found to be degradable under oxic conditions but behaves conservatively in anoxic conditions (Richter, Massmann, & Dünnbier, 2008).

Food Safety : p-TSA's presence in food products like ice cream has been a subject of study, leading to the development of analytical methods for its detection and quantification (Beljaars, van Dijk, & Brands, 1994).

Safety and Hazards

Sodium P-toluenesulfonamide may cause skin burns and eye damage. It may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Prolonged oral treatment with sulfonamides has caused nausea, vomiting, diarrhea, abdominal pain, loss of appetite, inflammation of the mouth cavity, impaired folic acid absorption, exacerbation of porphyria, acidosis, liver damage with impaired blood clotting, jaundice and inflammation of the pancreas .

将来の方向性

特性

IUPAC Name |

sodium;(4-methylphenyl)sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8NO2S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H-,8,9,10);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLHPYXKUOESEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[NH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

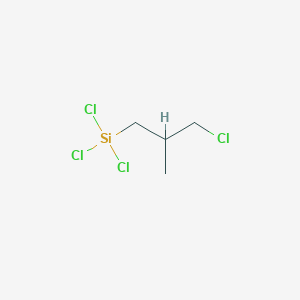

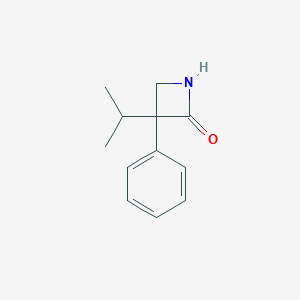

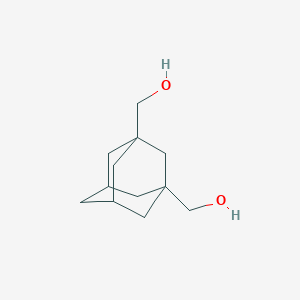

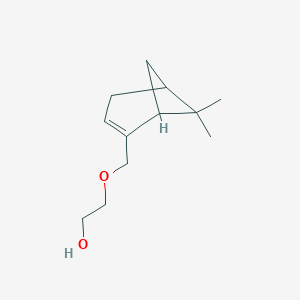

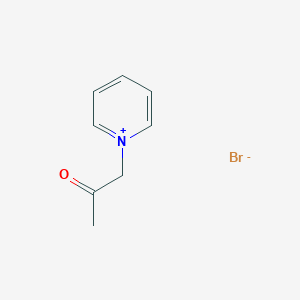

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B95910.png)